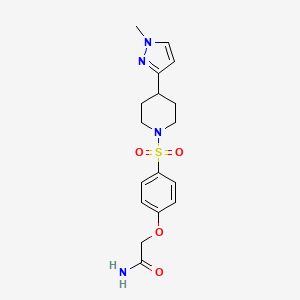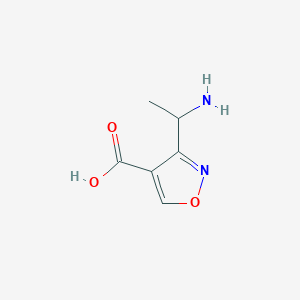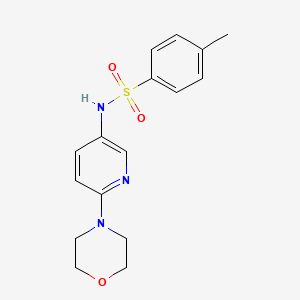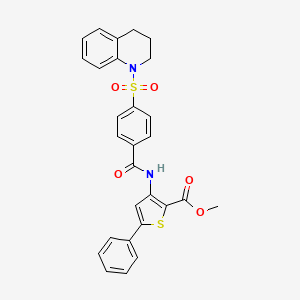![molecular formula C15H23N3O2 B2555419 N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide CAS No. 477768-35-7](/img/structure/B2555419.png)
N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Neuroprotective Agents
Research on compounds like 3-N-Butylphthalide (NBP), which share structural similarities with complex amides, highlights their neuroprotective potential. NBP, for example, has shown significant effects in improving outcomes post-stroke and in managing various neurological disorders due to its multitargeted actions, which include modulating oxidative stress, mitochondrial dysfunction, and inflammation (Abdoulaye & Guo, 2016).
Advanced Oxidation Processes for Degradation
Advanced oxidation processes (AOPs) have been identified as effective for mineralizing nitrogen-containing compounds, improving treatment schemes for environmental management. AOPs are crucial for degrading resistant amino and azo compounds used in industries, showcasing the versatility of certain chemical structures in environmental applications (Bhat & Gogate, 2021).
Drug Development and Antineoplastic Agents
Compounds with complex amide structures have been explored for their therapeutic potential, including antineoplastic properties. Research on derivatives of compounds with similar chemical backbones has led to the discovery of molecules demonstrating cytotoxic properties and potential in cancer treatment, highlighting the adaptability and therapeutic potential of such chemical structures in drug development (Hossain et al., 2020).
Biomedical Applications of Polymers
Research on polymers derived from amino acids, such as poly(amino acid)s, has opened new doors for biomedical applications. These polymers, built from natural amino acids, are explored for use as delivery vehicles for genes and drugs due to their biocompatibility, biodegradability, and metabolizable degradation products. This area of study indicates the potential biomedical application of compounds and derivatives related to amino acids and amides (Thompson & Scholz, 2021).
Analytical and Detection Methods
The development of biosensors for detecting specific compounds, such as acrylamide in processed foods, showcases the application of chemical compounds in analytical chemistry. Biosensors offer a rapid, sensitive, and specific method for detecting potentially toxic compounds, illustrating the importance of chemical research in ensuring food safety (Pundir et al., 2019).
Mécanisme D'action
The mechanism of action of N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide is not specified in the available resources. Its applications in drug synthesis and material science suggest it may interact with biological systems or materials in a variety of ways.
Propriétés
IUPAC Name |
N,3,3-trimethyl-2-[(4-methylphenyl)carbamoylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-10-6-8-11(9-7-10)17-14(20)18-12(13(19)16-5)15(2,3)4/h6-9,12H,1-5H3,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLYAMZQGKMQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C(=O)NC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2555337.png)
![(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one](/img/structure/B2555338.png)




![2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2555347.png)
![N-(2,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2555349.png)
![N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2555350.png)

![1-(2,2-Dioxo-3,3a,4,6,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2555353.png)
![8,10-dimethyl-2-propyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2555355.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2555357.png)